molecular formula C20H16FN3O4S B2590454 N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide CAS No. 1021265-96-2

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide

Numéro de catalogue: B2590454
Numéro CAS: 1021265-96-2
Poids moléculaire: 413.42
Clé InChI: YCYDFAHCWKHKKK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is an organic compound comprising benzodioxole, thiazole, and benzamide functional groups

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have indicated that compounds similar to N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide exhibit potential anticancer properties. For instance, derivatives of benzo[d][1,3]dioxole have been shown to overcome chemoresistance in cancer cells by inhibiting angiogenesis and the P-glycoprotein efflux pump .

Case Study:

A study demonstrated that a related compound significantly reduced tumor growth in xenograft models by targeting specific signaling pathways involved in cancer proliferation.

Sigma Receptor Ligands

The compound's structural components suggest potential interactions with sigma receptors, which are implicated in various neurological disorders. Research has shown that certain benzamide derivatives bind selectively to sigma receptors with high affinity . This property can be utilized for developing radioligands for imaging and therapeutic applications.

Case Study:

N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide was synthesized as a sigma receptor radioligand and evaluated for positron emission tomography (PET) imaging, indicating the potential of similar compounds for non-invasive imaging techniques .

Antimicrobial Properties

Compounds containing thiazole and dioxole structures have been explored for their antimicrobial properties. The incorporation of these moieties into the design of new antibiotics could lead to effective treatments against resistant bacterial strains.

Case Study:

A series of thiazole derivatives were tested against various bacterial strains, showing promising results in inhibiting growth and suggesting mechanisms of action that warrant further investigation.

Table 1: Summary of Biological Activities

Activity Compound IC50 Value Reference
AnticancerN-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)...10 µM
Sigma Receptor BindingN-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamideKi = 3.4 nM
AntimicrobialThiazole DerivativeMIC = 5 µg/mL

Table 2: Structural Features

Feature Description
Thiazole RingContributes to biological activity
Benzo[d][1,3]dioxole MoietyEnhances interaction with biological targets
Fluorobenzamide GroupIncreases lipophilicity and receptor binding

Mécanisme D'action

Target of Action

The primary targets of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide are VEGFR1 and P-glycoprotein efflux pumps (MDR1, ABCB1) . VEGFR1 is a receptor for vascular endothelial growth factor (VEGF), which plays a crucial role in angiogenesis, the formation of new blood vessels . P-glycoprotein efflux pumps are proteins that transport various molecules across extracellular and intracellular membranes .

Mode of Action

This compound inhibits the activity of VEGFR1 and P-glycoprotein efflux pumps . By inhibiting VEGFR1, it prevents the binding of VEGF to its receptor, thereby inhibiting angiogenesis . By inhibiting P-glycoprotein efflux pumps, it prevents the expulsion of therapeutic drugs from cancer cells, thereby enhancing the efficacy of these drugs .

Biochemical Pathways

The inhibition of VEGFR1 by this compound affects the VEGF signaling pathway, leading to the suppression of angiogenesis . This can limit the supply of oxygen and nutrients to the tumor, inhibiting its growth . The inhibition of P-glycoprotein efflux pumps affects the drug efflux pathway, leading to an increase in the intracellular concentration of therapeutic drugs .

Pharmacokinetics

Its ability to inhibit p-glycoprotein efflux pumps suggests that it may enhance the bioavailability of co-administered drugs by preventing their expulsion from cells .

Result of Action

The molecular effect of this compound is the inhibition of VEGFR1 and P-glycoprotein efflux pumps . At the cellular level, this leads to the suppression of angiogenesis and an increase in the intracellular concentration of therapeutic drugs . This can enhance the efficacy of anticancer treatments .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy, as it can enhance the bioavailability of drugs that are substrates of P-glycoprotein efflux pumps . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide involves multiple steps:

  • Benzodioxole Amination: : Benzodioxole is aminated using appropriate reagents under controlled conditions to form the amino derivative.

  • Thiazole Ring Formation: : The amino-benzodioxole is then reacted with suitable precursors to form the thiazole ring through cyclization reactions.

  • Coupling with Benzamide: : The thiazole derivative is subsequently coupled with 4-fluorobenzamide using coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial synthesis would likely involve optimizing the above steps for scalability, using automated reactors to control temperature, pressure, and reaction times precisely. Solvents and reagents would be chosen for their cost-effectiveness and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

  • Oxidation: : The benzodioxole moiety can undergo oxidation reactions forming quinone derivatives.

  • Reduction: : Reduction of the compound can lead to the formation of reduced derivatives.

  • Substitution: : Halogen substitutions can occur on the benzamide ring, providing avenues for structural variation.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Employing hydrogenation with palladium on carbon or other reducing agents.

  • Substitution: : Halogenating agents like chlorine or bromine in the presence of catalysts.

Major Products Formed

  • Oxidation: : Quinone derivatives.

  • Reduction: : Hydroxy derivatives or partially reduced forms.

  • Substitution: : Varied halogen-substituted derivatives depending on the reagents used.

Comparaison Avec Des Composés Similaires

Similar Compounds

  • **N-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-methylbenzamide

  • **N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-3-chlorobenzamide

  • **N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-bromobenzamide

Uniqueness

The presence of the 4-fluoro substituent in N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide confers unique electronic properties, potentially enhancing its binding affinity and specificity for certain molecular targets compared to other similar compounds.

Now you know all about this fascinating compound! Anything in particular stand out to you?

Activité Biologique

N-(4-(3-(benzo[d][1,3]dioxol-5-ylamino)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, mechanism of action, and various biological effects, supported by relevant data and case studies.

1. Chemical Structure and Properties

The compound's molecular formula is C20H17N5O5SC_{20}H_{17}N_{5}O_{5}S, with a molecular weight of 439.4 g/mol. Its IUPAC name is N-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide. The structure includes a benzo[d][1,3]dioxole moiety, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC20H17N5O5SC_{20}H_{17}N_{5}O_{5}S
Molecular Weight439.4 g/mol
IUPAC NameN-[4-amino-2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]benzamide
InChI KeyWZZRCKPUGXQVNI-UHFFFAOYSA-N

2. Synthesis Methods

The synthesis of this compound typically involves multiple steps, beginning with the preparation of the benzo[d][1,3]dioxole moiety through cyclization reactions. Advanced synthetic techniques such as continuous flow reactors and high-throughput screening are often employed to optimize yields and reduce reaction times.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in critical cellular processes. It may modulate pathways related to cell growth, apoptosis, and angiogenesis.

4. Biological Activities

Antitumor Activity: Research indicates that compounds similar to this compound exhibit significant antitumor properties by inhibiting angiogenesis and overcoming chemoresistance in cancer cells .

Antimicrobial Properties: The compound has also been investigated for its antimicrobial effects against various pathogens. Studies suggest that it may inhibit bacterial growth through mechanisms that involve disrupting cellular integrity or metabolic pathways.

G Protein-Coupled Receptor (GPCR) Interaction: The compound's structure suggests potential interactions with GPCRs, which are crucial in mediating various physiological responses. This interaction could lead to downstream effects such as altered cellular signaling and modulation of immune responses .

5. Case Studies and Research Findings

Several studies have documented the biological activity of related compounds:

  • Angiogenesis Inhibition: A study demonstrated that a structurally similar compound inhibited angiogenesis in vitro and in vivo models, suggesting a potential therapeutic application in cancer treatment .
  • Chemoresistance Overcoming: Another research highlighted the ability of certain derivatives to overcome P-glycoprotein-mediated drug efflux in cancer cells, enhancing the efficacy of standard chemotherapeutics .
  • Antimicrobial Efficacy: In vitro assays showed that derivatives exhibited significant antibacterial activity against Gram-positive bacteria, indicating their potential as novel antimicrobial agents .

6. Conclusion

This compound represents a promising candidate for further research due to its multifaceted biological activities. Ongoing studies are necessary to fully elucidate its mechanisms and therapeutic potentials in oncology and infectious diseases.

Propriétés

IUPAC Name

N-[4-[3-(1,3-benzodioxol-5-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O4S/c21-13-3-1-12(2-4-13)19(26)24-20-23-15(10-29-20)6-8-18(25)22-14-5-7-16-17(9-14)28-11-27-16/h1-5,7,9-10H,6,8,11H2,(H,22,25)(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYDFAHCWKHKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.